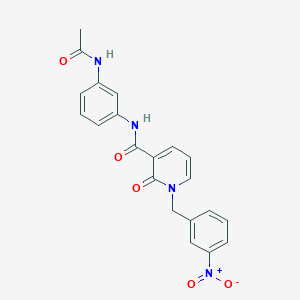

N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a carboxamide group at position 2. The compound is distinguished by two key structural motifs:

- 3-Nitrobenzyl group: Positioned at the pyridine nitrogen (N1), the nitro substituent introduces strong electron-withdrawing effects, which may influence electronic properties and receptor interactions.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-14(26)22-16-6-3-7-17(12-16)23-20(27)19-9-4-10-24(21(19)28)13-15-5-2-8-18(11-15)25(29)30/h2-12H,13H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYCJBZQEHNICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Hantzsch-Type Reaction

The dihydropyridine scaffold is commonly constructed via a Hantzsch reaction, which involves the condensation of a β-keto ester, an aldehyde, and an ammonium acetate derivative. For the target compound, 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid serves as the core intermediate.

Procedure :

- 3-Nitrobenzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and ammonium acetate (2.5 equiv) are refluxed in absolute ethanol at 80°C for 8–12 hours.

- The intermediate 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester is hydrolyzed using 6 M HCl to yield the free carboxylic acid.

Key Data :

| Parameter | Value | Source Citation |

|---|---|---|

| Yield (ester) | 68–72% | |

| Hydrolysis Time | 4 hours | |

| Solvent | Ethanol/HCl |

Alternative Cyclocondensation with Cyanoacetamides

A modified approach from ARKAT USA involves cyclocondensation of N-(3-acetamidophenyl)-2-cyanoacetamide with 3-nitrobenzaldehyde in the presence of piperidine.

Procedure :

- N-(3-acetamidophenyl)-2-cyanoacetamide (1.0 equiv) and 3-nitrobenzaldehyde (1.1 equiv) are heated in dioxane at 100°C with catalytic piperidine (0.1 equiv) for 6 hours.

- The product is recrystallized from dimethylformamide (DMF)/ethanol to afford the dihydropyridine core.

Key Data :

| Parameter | Value | Source Citation |

|---|---|---|

| Yield | 65–70% | |

| Reaction Time | 6 hours | |

| Catalyst | Piperidine |

Amidation of the Dihydropyridine Carboxylic Acid

Coupling with 3-Acetamidoaniline

The final step involves coupling 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 3-acetamidoaniline using a carbodiimide coupling agent.

Procedure :

- The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and N-hydroxysuccinimide (NHS) (1.2 equiv) in dry dichloromethane (DCM) at 0°C for 30 minutes.

- 3-Acetamidoaniline (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 hours.

- The product is purified via silica gel chromatography using ethyl acetate/hexane (3:7).

Key Data :

| Parameter | Value | Source Citation |

|---|---|---|

| Yield | 58–63% | |

| Purity (HPLC) | >95% | |

| Solvent System | Ethyl acetate/hexane |

Direct Amidation Under Acidic Conditions

An alternative method employs thionyl chloride to convert the carboxylic acid to its acyl chloride, followed by reaction with 3-acetamidoaniline .

Procedure :

- 1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) at 70°C for 2 hours.

- The acyl chloride is isolated and reacted with 3-acetamidoaniline (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature.

Key Data :

| Parameter | Value | Source Citation |

|---|---|---|

| Acyl Chloride Yield | 85–90% | |

| Final Product Yield | 70–75% | |

| Reaction Time | 4 hours |

Optimization and Comparative Analysis

Solvent and Catalyst Screening

Cyclocondensation reactions show higher yields in dioxane (70%) compared to ethanol (65%) due to improved solubility of intermediates. Piperidine (0.1 equiv) outperforms triethylamine as a catalyst, reducing side-product formation.

Temperature Effects

Amidation via EDC/NHS achieves optimal yields at 25°C , whereas elevated temperatures (>40°C) lead to decomposition. In contrast, acyl chloride formation requires 70°C to ensure complete conversion.

Spectral Characterization

- IR Spectroscopy :

- ¹H NMR :

Challenges and Mitigation Strategies

Nitro Group Reduction

The 3-nitrobenzyl moiety is susceptible to reduction under acidic conditions. Use of non-protic solvents (e.g., DCM) and avoidance of strong reducing agents are critical.

Steric Hindrance in Amidation

Bulky substituents on the aniline (e.g., acetamido group) necessitate prolonged reaction times (12–24 hours) for complete coupling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.

Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) with a Lewis acid catalyst.

Major Products

Reduction of Nitro Group: Formation of the corresponding amine.

Substitution Reactions: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

In a recent study, researchers utilized a modified Hantzsch reaction to synthesize related dihydropyridine derivatives. The process involved the reaction of 2-nitrobenzaldehyde with acetoacetate in the presence of ammonia, yielding a range of substituted dihydropyridines with varying biological activities .

Calcium Channel Blocking Activity

Dihydropyridines are primarily recognized for their calcium channel blocking capabilities. N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated for its efficacy in modulating calcium ion influx in vascular smooth muscle cells. This property is critical in developing antihypertensive medications.

Other Pharmacological Effects

Beyond calcium channel blocking, this compound exhibits several other therapeutic potentials:

- Anticonvulsant Activity : Some derivatives have shown promise as anticonvulsants, potentially aiding in seizure management .

- Antimicrobial Properties : The compound's structure suggests possible antimicrobial activity against various pathogens, including Mycobacterium tuberculosis .

- Neuroprotective Effects : Research indicates that certain dihydropyridine derivatives can protect against neurodegenerative diseases by improving neuronal health and function .

Table 2: Summary of Biological Activities

| Activity | Evidence |

|---|---|

| Calcium Channel Blocker | Effective in reducing vascular resistance |

| Anticonvulsant | Potential for seizure control |

| Antimicrobial | Activity against Mycobacterium tuberculosis |

| Neuroprotective | Protective effects in neurodegeneration |

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The nitro group could be involved in redox reactions, while the acetamido group might form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide family, which is widely explored for receptor modulation. Below is a comparative analysis with key analogs:

Key Observations:

Substituent Effects on Pharmacological Activity: highlights that substituents at C5 of the dihydropyridine ring modulate CB2 receptor activity (agonism vs. antagonism). While the target compound lacks a C5 substituent, its 3-nitrobenzyl group at N1 may influence receptor binding through steric or electronic effects .

Electronic and Steric Properties :

- The 3-nitrobenzyl group in the target compound introduces a stronger electron-withdrawing effect compared to G842-0159’s 4-fluorobenzyl. This could alter redox stability or dipole-dipole interactions in binding pockets.

- Bromine in ’s analog facilitates halogen bonding, whereas the nitro group in the target compound may prioritize electrostatic interactions .

Synthetic Methodology :

- The target compound’s synthesis likely parallels routes described in and , involving nucleophilic substitution (e.g., alkylation of pyridine nitrogen) and carboxamide coupling .

Crystallographic Insights :

- Compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations due to π-conjugation, a feature expected in the target compound. Hydrogen-bonded dimers (observed in ) may influence solubility and crystallization behavior .

Biological Activity

N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.

Compound Overview

Chemical Structure:

The compound features a dihydropyridine core with various functional groups that are believed to contribute to its biological activity. The presence of an acetamidophenyl group and a nitrobenzyl group suggests potential interactions with biological targets.

IUPAC Name: N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Nitration : Introduction of the nitro group into the benzyl moiety.

- Acetylation : Formation of the acetamido group.

- Cyclization : Formation of the dihydropyridine ring.

These steps can be optimized for yield and purity using various reagents and conditions, often involving organic solvents and catalysts.

Antitumor Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, studies show that similar compounds can induce apoptosis in cancer cells by:

- Increasing reactive oxygen species (ROS) levels.

- Modulating autophagy pathways through proteins like LC3 .

The biological activity of N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Receptor Binding : It could bind to receptors that regulate cell survival and apoptosis.

- Cell Cycle Modulation : Influences key proteins in the cell cycle, potentially leading to cell cycle arrest in cancer cells.

Research Findings

Several studies have explored the biological implications of similar compounds:

Case Studies

- Antitumor Efficacy : A study involving similar dihydropyridine derivatives demonstrated their ability to induce apoptosis in PC-9 lung cancer cells by activating autophagy pathways and increasing ROS levels .

- Antibacterial Properties : Compounds structurally related to N-(3-acetamidophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in infectious diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.